1-(Isocyanatomethyl)-3-methoxybenzene

説明

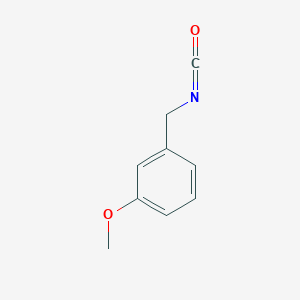

Structure

3D Structure

特性

IUPAC Name |

1-(isocyanatomethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-4-2-3-8(5-9)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGAJMDRYUIPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394599 | |

| Record name | 1-(isocyanatomethyl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57198-56-8 | |

| Record name | 1-(isocyanatomethyl)-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isocyanatomethyl)-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of 1 Isocyanatomethyl 3 Methoxybenzene

Isocyanate Functional Group Reactivity in Organic Transformations

The isocyanate group is a heterocumulene, characterized by the linear arrangement of nitrogen, carbon, and oxygen atoms with two adjacent double bonds (–N=C=O). This structure is central to its reactivity profile.

The isocyanate functional group is a potent electrophile. The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen. This arrangement results in a significant partial positive charge on the carbon atom, making it highly susceptible to attack by nucleophiles. Isocyanates are generally more reactive electrophiles than structurally similar compounds like isothiocyanates. acs.org The reaction mechanism typically involves the nucleophile attacking the carbonyl carbon, leading to the cleavage of the C=N pi bond and the formation of a new bond between the nucleophile and the carbon atom.

The 3-methoxybenzyl group attached to the isocyanate function via a methylene (B1212753) spacer influences the reactivity of the –N=C=O group through electronic effects. The methoxy (B1213986) (–OCH₃) group is a powerful electron-donating group through resonance (+M effect) but is electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom.

When positioned at the meta position of the benzene (B151609) ring, the resonance effect does not extend to the benzylic carbon. Therefore, the dominant electronic influence on the benzyl (B1604629) system is the electron-withdrawing inductive effect. This -I effect withdraws electron density from the aromatic ring and, by extension, from the attached isocyanatomethyl group. This slight withdrawal of electron density can subtly enhance the partial positive charge on the electrophilic carbon of the isocyanate group, thereby increasing its reactivity toward nucleophiles compared to an unsubstituted benzyl isocyanate. However, this effect is generally modest. In contrast, a methoxy group at the para position can exert a strong electron-donating resonance effect, which would decrease the electrophilicity and reactivity of a neighboring functional group. chem-station.com

Nucleophilic Addition Reactions Involving 1-(Isocyanatomethyl)-3-methoxybenzene

The primary mode of reaction for this compound is nucleophilic addition across the C=N bond of the isocyanate group. These reactions are highly efficient and are fundamental to the synthesis of various important chemical structures.

This compound readily reacts with primary and secondary amines in an exothermic nucleophilic addition reaction to form substituted urea (B33335) derivatives. nih.govbeilstein-journals.org The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding a stable urea. beilstein-journals.orgbeilstein-journals.org The reaction is typically rapid and can be performed under mild conditions, often without the need for a catalyst. nih.govasianpubs.org

The general reaction is as follows: R-NH₂ (Primary Amine) + 3-MeOC₆H₄CH₂NCO → 3-MeOC₆H₄CH₂NHC(=O)NHR (Disubstituted Urea) R₂NH (Secondary Amine) + 3-MeOC₆H₄CH₂NCO → 3-MeOC₆H₄CH₂NHC(=O)NR₂ (Trisubstituted Urea)

Below are representative examples of urea synthesis from related isocyanates and various amines.

| Isocyanate Reactant | Amine Reactant | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Phenyl Isocyanate | p-Anisidine | Water | Room Temperature | 1-(4-methoxyphenyl)-3-phenylurea | tandfonline.com |

| 4-Methoxybenzyl Isocyanate | {2-[(4-nitrophenyl)amino]ethyl}amine | Not Specified | Not Specified | 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea | |

| Alkyl Isocyanate (general) | Primary or Secondary Amine | Acetonitrile | Microwave, 70 °C | N,N'-disubstituted urea | beilstein-journals.org |

| Adamantyl Isocyanate | 4-Methoxyaniline | Dichloromethane | Room Temperature, overnight | 1-(2-Adamantyl)-3-(4-methoxyphenyl)urea | nih.gov |

In a reaction analogous to urea formation, this compound reacts with alcohols and other hydroxy-containing compounds to produce carbamate (B1207046) (urethane) derivatives. acs.orgnih.gov The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the hydroxyl group to the isocyanate nitrogen results in the formation of a carbamate linkage. google.com This reaction is fundamental in polyurethane chemistry and is often catalyzed by bases or organometallic compounds to increase the reaction rate. google.com

The general reaction is as follows: R-OH (Hydroxy Compound) + 3-MeOC₆H₄CH₂NCO → 3-MeOC₆H₄CH₂NHC(=O)OR (Carbamate)

The following table provides examples of carbamate synthesis through the reaction of isocyanates with hydroxy compounds.

| Isocyanate Reactant | Hydroxy Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Isocyanate (general) | Alcohol (general) | Zinc salts, Iron salts, Tin halides | Carbamate (general) | google.com |

| Phenyl Isocyanate | Adamantyl alcohol | Not Specified | Adamantyl phenylcarbamate | nih.gov |

| Isocyanate (from Curtius rearrangement) | Benzyl alcohol | Flow process, heat | Benzyl carbamate |

Beyond simple nucleophilic additions, the isocyanate group in this compound can participate in cycloaddition reactions, where it contributes its π-electron system to form new ring structures.

[2+2] Cycloadditions: Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes. researchtrends.net A prominent example is the reaction with chlorosulfonyl isocyanate (CSI) to form N-chlorosulfonyl-β-lactams, which are precursors to β-lactams (2-azetidinones). researchtrends.netnih.gov The reaction mechanism can be either a concerted pathway or a stepwise process involving a diradical intermediate, depending on the electronic nature of the alkene. researchtrends.net Transition metal catalysts, such as rhodium, can also facilitate [2+2+2] cycloadditions between isocyanates and alkynes. nih.govresearchgate.net

[4+2] Cycloadditions (Diels-Alder Reactions): In a [4+2] cycloaddition, a 4π-electron system (a conjugated diene) reacts with a 2π-electron system (a dienophile) to form a six-membered ring. libretexts.orglibretexts.org The C=N bond of the isocyanate group can act as a dienophile, particularly when the isocyanate is activated by electron-withdrawing groups. This reaction provides a route to various nitrogen-containing heterocyclic compounds. Nickel-catalyzed [2+2+2] cycloadditions of isocyanates with 1,3-dienes have also been reported. oup.com

The table below summarizes the types of cycloaddition reactions that isocyanates can undergo.

| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | Isocyanate (e.g., CSI) | Alkene | β-Lactam | researchtrends.net |

| [4+2] Cycloaddition (Diels-Alder) | Conjugated Diene | Isocyanate (as dienophile) | 6-membered N-heterocycle | libretexts.org |

| [2+2+2] Cycloaddition | Alkenyl Isocyanate | Alkyne | Indolizinones / Quinolizinones | nih.govresearchgate.net |

| [2+2+2] Cycloaddition | Isocyanate (2 equiv.) | 1,3-Diene | Dihydropyrimidine-2,4-dione | oup.com |

Polymerization Reactions of this compound

The isocyanate group is a cornerstone of polymerization, particularly in the formation of polyurethanes. This compound, as a monofunctional isocyanate, can participate in these reactions, typically as a chain-terminating agent or for the surface modification of polymers.

Polyurethanes are synthesized through the step-growth polymerization of diisocyanates or polyisocyanates with diols or polyols. aidic.itresearchgate.net The fundamental reaction is the nucleophilic addition of a hydroxyl group from an alcohol to the electrophilic carbon of the isocyanate group, forming a urethane (B1682113) linkage. aidic.it

While this compound possesses only one isocyanate group and thus cannot undergo homopolymerization to form a high-molecular-weight polyurethane on its own, it can be copolymerized with diisocyanates and diols to control molecular weight or be used to end-cap polymer chains. In a typical polyurethane synthesis, a diol or polyol reacts with a diisocyanate to build the polymer backbone. Adding a monofunctional isocyanate like this compound consumes the hydroxyl or isocyanate end-groups, thereby controlling the final chain length.

The general reaction for urethane formation is as follows:

Table 1: General Reaction Scheme for Urethane Formation

| Reactant 1 | Reactant 2 | Product | Linkage Formed |

|---|

In the context of this compound, 'R' corresponds to the 3-methoxybenzyl group. This reaction is the basis for its incorporation into polyurethane materials. The synthesis can be performed in bulk or in solution and is often catalyzed by organometallic compounds or tertiary amines to increase the reaction rate.

The reactivity of the isocyanate group makes this compound a candidate for modifying complex polymer architectures such as block copolymers, dendrimers, and hyperbranched polymers. mdpi.comnih.gov

Block Copolymers: In the synthesis of block copolymers, where distinct polymer chains are linked together, monofunctional isocyanates can act as efficient capping agents. mdpi.comharth-research-group.org For instance, a living polymer chain with a terminal nucleophilic group (e.g., a hydroxyl-terminated polyether or polyester) can be reacted with this compound. This reaction attaches the 3-methoxybenzyl group to the chain end, providing specific functionality and preventing further polymerization from that terminus.

Dendrimers and Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules. nih.govinstras.comthno.org Dendrimers are synthesized in a stepwise, generation-by-generation process, resulting in a perfectly branched structure, while hyperbranched polymers are typically made in a one-pot reaction, leading to a more irregular structure. nih.govencyclopedia.pub The surfaces of these polymers are rich in functional groups. If these groups are nucleophilic (e.g., -OH or -NH2), they can be readily functionalized by reaction with this compound. This surface modification can alter the solubility, thermal properties, and chemical compatibility of the dendritic polymer.

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. frontiersin.orgsemanticscholar.org Isocyanates are valuable electrophilic components in certain MCRs for the synthesis of complex molecules and heterocyclic scaffolds. semanticscholar.org

While isocyanide-based MCRs like the Ugi and Passerini reactions are more widely known, isocyanates can participate in their own class of MCRs. wikipedia.orgnih.govbeilstein-journals.orgencyclopedia.pub For example, the three-component reaction of an isocyanate, an amine, and an aldehyde can lead to the formation of substituted urea derivatives. This compound can serve as the isocyanate component in such reactions, providing a straightforward route to diverse molecular structures.

Table 2: Generalized Scheme for an Isocyanate-Based Multi-Component Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | General Product Structure |

|---|

The specific outcome of these reactions depends on the reactants and conditions used, but they offer a powerful method for rapidly building molecular complexity from simple precursors.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is key to controlling product formation and optimizing reaction conditions.

The kinetics of the reaction between isocyanates and alcohols (urethane formation) have been extensively studied, often using model compounds like phenyl isocyanate. researchgate.netosti.gov These reactions typically follow second-order kinetics, being first-order with respect to both the isocyanate and the alcohol concentration. osti.gov

The reaction rate is significantly influenced by several factors:

Structure of the Alcohol: Primary alcohols react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols, largely due to steric hindrance. researchgate.net

Solvent: The reaction rate can be affected by the polarity and hydrogen-bonding capability of the solvent.

Catalysis: The reaction is commonly accelerated by catalysts such as tertiary amines or organotin compounds.

For this compound, the reactivity of the isocyanate group is electronically similar to that of other benzylic isocyanates. The electron-donating methoxy group in the meta position is expected to have a minor electronic influence on the isocyanate's reactivity compared to substituents in the ortho or para positions. Kinetic data for a representative isocyanate-alcohol reaction are shown below.

Table 3: Representative Kinetic Data for the Reaction of Phenyl Isocyanate with 2-Propanol

| Temperature (°C) | Rate Constant, k (L mol⁻¹ s⁻¹) | Activation Energy, Ea (kJ/mol) |

|---|---|---|

| 25 | Variable, depends on catalyst/solvent | ~30-60 (Uncatalyzed) |

| 40 | Increased with temperature | ~30-60 (Uncatalyzed) |

| 60 | Further increased with temperature | ~30-60 (Uncatalyzed) |

Data is generalized from typical kinetic studies of isocyanate-alcohol reactions. researchgate.net

The mechanism of the uncatalyzed reaction between an isocyanate and an alcohol is believed to involve the formation of a transient, cyclic transition state. Experimental and theoretical studies suggest that multiple alcohol molecules may participate, forming a cluster that facilitates the hydrogen transfer from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate.

The proposed mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the isocyanate. Simultaneously, a proton is transferred to the nitrogen atom. This is thought to occur in a concerted fashion through a six-membered transition state involving two alcohol molecules or a four-membered transition state with one alcohol molecule. The participation of additional alcohol molecules helps to stabilize the charge separation in the transition state, lowering the activation energy.

Table 4: Proposed Transition State for Isocyanate-Alcohol Reaction

| Reaction Step | Description of Intermediate/Transition State |

|---|---|

| Nucleophilic Attack | The oxygen atom of the alcohol (R'-OH) attacks the electrophilic carbon of the isocyanate (R-N=C=O). A transient intermediate or transition state is formed where a partial bond exists between O and C, and the C=N and C=O bonds are polarized. |

| Proton Transfer | A proton is transferred from the attacking alcohol's hydroxyl group to the nitrogen atom of the isocyanate. This is often facilitated by a second alcohol molecule acting as a proton shuttle, leading to a lower-energy, six-membered cyclic transition state. |

| Product Formation | The transition state collapses to form the stable urethane product (R-NH-CO-OR'). |

In more complex reactions, such as MCRs, the intermediates can include zwitterionic species formed from the initial addition of a nucleophile to the isocyanate. semanticscholar.org The specific pathway and the stability of any intermediates are highly dependent on the particular reactants and the reaction environment.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isocyanatomethyl 3 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential analytical tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a precise assignment of each proton and carbon atom in the structure of 1-(isocyanatomethyl)-3-methoxybenzene can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methoxy (B1213986), methylene (B1212753), and aromatic protons. The electron-withdrawing nature of the isocyanatomethyl group and the electron-donating nature of the methoxy group influence the chemical shifts of the protons on the benzene (B151609) ring.

Based on analysis of structurally similar compounds, such as 3-methoxybenzyl halides, the following proton assignments can be predicted:

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.75-3.85 ppm, integrating to three protons.

Methylene Protons (-CH₂NCO): A singlet corresponding to the two benzylic protons is anticipated in the region of δ 4.30-4.50 ppm. The adjacent nitrogen and carbonyl group deshield these protons, shifting them downfield.

Aromatic Protons (Ar-H): The four protons on the meta-substituted benzene ring will appear in the aromatic region (δ 6.80-7.30 ppm).

The proton at the C2 position, situated between the two substituents, is expected to be a singlet-like or finely split triplet around δ 6.90 ppm.

The proton at C6 would likely appear as a doublet of doublets around δ 6.92 ppm.

The proton at C4, also a doublet of doublets, is expected near δ 6.83 ppm.

The proton at C5, ortho to the unsubstituted positions, is predicted to be a triplet around δ 7.25 ppm, as it is the most deshielded of the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | 3.81 | Singlet | 3H |

| Methylene (-CH₂-) | 4.45 | Singlet | 2H |

| Aromatic H-2 | 6.90 | Singlet / Triplet (fine) | 1H |

| Aromatic H-4 | 6.83 | Doublet of Doublets | 1H |

| Aromatic H-5 | 7.25 | Triplet | 1H |

| Aromatic H-6 | 6.92 | Doublet of Doublets | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected.

Isocyanate Carbon (-N=C=O): This carbon is highly characteristic and typically appears in the range of δ 121-128 ppm.

Aromatic Carbons (Ar-C): Six signals are expected for the benzene ring carbons. The carbon attached to the methoxy group (C3) will be the most shielded, appearing significantly upfield around δ 159-160 ppm. The carbon bearing the isocyanatomethyl group (C1) is expected around δ 138-140 ppm. The remaining aromatic carbons (C2, C4, C5, C6) will resonate between δ 113-130 ppm.

Methylene Carbon (-CH₂NCO): This benzylic carbon is expected to have a chemical shift in the region of δ 45-50 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will produce a signal around δ 55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isocyanate (-NCO) | 125.0 |

| Aromatic C1 | 139.5 |

| Aromatic C2 | 114.0 |

| Aromatic C3 | 159.8 |

| Aromatic C4 | 120.5 |

| Aromatic C5 | 129.7 |

| Aromatic C6 | 113.5 |

| Methylene (-CH₂-) | 48.2 |

| Methoxy (-OCH₃) | 55.3 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons H-4 and H-5, as well as between H-5 and H-6, confirming their positions relative to each other. The absence of correlations to the methoxy and methylene singlets would confirm their structural isolation from other proton-bearing groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would show a correlation between the methoxy protons (δ ~3.81 ppm) and the methoxy carbon (δ ~55.3 ppm), the methylene protons (δ ~4.45 ppm) and the methylene carbon (δ ~48.2 ppm), and each aromatic proton with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is used to identify longer-range (2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular structure. Key expected correlations include:

A cross-peak between the methylene protons (-CH₂-) and the isocyanate carbon (-NCO).

Correlations from the methylene protons to the aromatic carbons C1, C2, and C6.

A strong correlation between the methoxy protons (-OCH₃) and the aromatic carbon C3.

Correlations between the aromatic proton H-5 and carbons C1, C3, and C4.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Isocyanate Absorption Bands

The most prominent and diagnostic feature in the IR spectrum of this compound is the absorption band from the isocyanate (-N=C=O) functional group. This group exhibits a very strong and sharp absorption band corresponding to its asymmetric stretching vibration. This peak is typically found in a relatively uncongested region of the spectrum, making it an excellent diagnostic marker. The characteristic absorption for the isocyanate group appears between 2250 and 2285 cm⁻¹. nist.gov The intensity and sharp nature of this band are indicative of the N=C=O double bond system.

Analysis of Aromatic and Methoxy Group Vibrations

In addition to the isocyanate band, the IR spectrum will display several other characteristic absorptions that confirm the presence of the methoxy-substituted benzene ring.

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Absorptions corresponding to the C-H stretching of the methoxy (-OCH₃) and methylene (-CH₂) groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to two or three bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Ether Stretching: The methoxy group is characterized by a strong absorption band due to the asymmetric C-O-C stretching vibration, which is expected to appear in the range of 1200-1275 cm⁻¹. A corresponding symmetric stretch is usually weaker and appears around 1000-1075 cm⁻¹.

Aromatic C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the meta-substitution pattern on the benzene ring will produce strong absorptions in the fingerprint region, typically between 690-710 cm⁻¹ and 750-810 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | Isocyanate (-N=C=O) | 2250 - 2285 | Strong, Sharp |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (-CH₂, -CH₃) | 2850 - 2960 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| Asymmetric C-O-C Stretch | Methoxy Ether | 1200 - 1275 | Strong |

| C-H Out-of-Plane Bend | Aromatic (m-substituted) | 690 - 810 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol , MS analysis provides direct confirmation of its mass. 001chemical.com

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 163. The fragmentation pattern is dictated by the compound's structure, featuring a methoxy-substituted benzene ring attached to a reactive isocyanatomethyl group. The primary fragmentation pathways for aromatic and benzyl (B1604629) compounds often involve cleavages at the benzylic position and rearrangements of the aromatic ring. libretexts.orgyoutube.com Key fragmentation processes for this compound would include:

Benzylic Cleavage: The bond between the methylene group and the isocyanate group is susceptible to cleavage. However, the most significant fragmentation is the cleavage of the C-C bond between the benzene ring and the methyl group, leading to the formation of a stable methoxybenzyl cation or a tropylium-like ion. Loss of the entire isocyanatomethyl group is less common as a primary fragmentation step.

Formation of Tropylium (B1234903) Ion: A common rearrangement for benzyl compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com In this case, a substituted methoxytropylium ion could also be a possible fragment.

Loss of Neutral Molecules: The fragmentation cascade may also involve the loss of small, stable neutral molecules. For instance, the loss of the isocyanate radical (•NCO) or the entire isocyanatomethyl group can occur. Fragmentation of the methoxy group could lead to the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da). core.ac.uk

A representative table of expected ions in the mass spectrum of this compound is presented below.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [C₉H₉NO₂]⁺ | 163 | Molecular Ion (M⁺) |

| [C₈H₈O]⁺ | 121 | Methoxybenzyl cation, resulting from the loss of the isocyanate group (NCO) |

| [C₇H₇O]⁺ | 107 | Loss of CH₂ from the methoxybenzyl cation |

| [C₇H₇]⁺ | 91 | Tropylium ion, from rearrangement and loss of the methoxy and isocyanate groups |

| [C₆H₅]⁺ | 77 | Phenyl cation, from further fragmentation |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm (parts per million), which allows for the unambiguous determination of a compound's elemental composition. escholarship.org This technique is indispensable for distinguishing between compounds that have the same nominal mass but different molecular formulas.

For this compound (C₉H₉NO₂), the theoretical monoisotopic mass is 163.06332 Da. uni.lu HRMS analysis, often using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, can confirm this exact mass, thereby validating the molecular formula. frontiersin.org For instance, when analyzed using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. HRMS would measure its m/z with high precision, allowing for confident identification. acs.orgrsc.org

The table below compares the theoretical exact masses of the protonated molecule and a potential isobaric interferent.

| Ion Formula | Ion Type | Theoretical Exact Mass (Da) |

| [C₉H₁₀NO₂]⁺ | [M+H]⁺ | 164.07060 |

| [C₁₀H₁₄O₂]⁺ | Example Isobar | 166.09938 |

| [C₈H₈NO₃]⁺ | Example Isobar | 166.04987 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govnih.gov This method is particularly useful for the selective and sensitive analysis of isocyanates, often following derivatization to enhance stability and ionization efficiency. astm.orgnih.govresearchgate.net

In an MS/MS experiment for this compound, the protonated molecular ion [M+H]⁺ at m/z 164.07 would be selected in the first mass analyzer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions that are analyzed in the second mass analyzer.

The resulting fragmentation pattern provides detailed insights into the molecule's connectivity. Key product ions would arise from the cleavage of the weakest bonds. For example, the fragmentation of the m/z 164.07 precursor ion would be expected to yield a prominent product ion at m/z 121.06, corresponding to the stable methoxybenzyl cation ([C₈H₉O]⁺), formed by the neutral loss of isocyanic acid (HNCO). Further fragmentation of the m/z 121.06 ion could also be studied in an MS³ experiment to gain even deeper structural detail. nih.gov These specific precursor-to-product ion transitions can be used in methods like Multiple Reaction Monitoring (MRM) for highly selective quantification of the target compound in complex mixtures. nih.govresearchgate.net

| Precursor Ion (m/z) | Proposed Product Ion | Product Ion (m/z) | Neutral Loss |

| 164.07 | Methoxybenzyl cation | 121.06 | HNCO (43.01) |

| 164.07 | Methoxyphenyl cation | 107.05 | CH₂NCO (56.02) |

| 121.06 | Tropylium-like ion | 91.05 | CH₂O (30.01) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org This technique is particularly informative for compounds containing chromophores, such as the aromatic ring in this compound.

The UV-Vis spectrum of this compound is dominated by the π → π* electronic transitions of the substituted benzene ring. nist.gov The spectrum of benzene itself shows characteristic absorption bands, and the presence of substituents alters the position (λmax) and intensity (molar absorptivity, ε) of these bands.

The methoxy group (-OCH₃) is an auxochrome, an electron-donating group that, when attached to a chromophore, shifts the absorption to longer wavelengths (a bathochromic or red shift) and increases the absorption intensity. cdnsciencepub.com This is due to the interaction of the oxygen lone pair electrons with the π-system of the benzene ring. The isocyanatomethyl group (-CH₂NCO) can also influence the electronic transitions. As a result, this compound is expected to exhibit absorption maxima at longer wavelengths compared to unsubstituted benzene. The spectrum of the closely related compound anisole (B1667542) (methoxybenzene) shows characteristic absorptions that serve as a reference. researchgate.netresearchgate.net

| Compound/Functional Group | Expected λmax (nm) | Associated Electronic Transition |

| Benzene | ~204, ~256 | π → π |

| Anisole (Methoxybenzene) | ~220, ~270 | π → π |

| This compound | >270 | π → π* |

Integrated Spectroscopic Approaches for Comprehensive Structural Analysis

While individual spectroscopic techniques provide valuable structural information, a comprehensive and unambiguous elucidation of a molecule's structure, such as that of this compound, requires an integrated approach. researchgate.net Combining data from multiple analytical methods allows for cross-validation of findings and provides a complete structural picture.

A typical integrated workflow for structural confirmation would involve:

Mass Spectrometry (MS): Initial analysis by MS would provide the nominal molecular weight of the compound, confirming the mass of 163 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS would then be used to determine the exact mass (163.06332 Da), which confirms the elemental composition as C₉H₉NO₂.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis of the parent ion (m/z 164) would reveal key fragments (e.g., m/z 121), confirming the presence of the methoxybenzyl moiety and its connection to the isocyanate group through a methylene linker.

UV-Vis Spectroscopy: The UV-Vis spectrum would confirm the presence of the substituted aromatic system and provide information about its electronic properties, showing characteristic π → π* transitions shifted by the methoxy substituent.

Together, these techniques provide complementary information. MS and HRMS establish the molecular formula, MS/MS elucidates the connectivity of the atoms and functional groups, and UV-Vis spectroscopy characterizes the conjugated π-electron system. For a complete structural analysis, these data would be further complemented by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise arrangement of protons and carbons and Infrared (IR) spectroscopy to confirm the presence of specific functional groups, such as the characteristic strong absorption of the isocyanate (-N=C=O) group around 2250 cm⁻¹.

Computational Chemistry and Modeling Studies of 1 Isocyanatomethyl 3 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For a molecule like 1-(isocyanatomethyl)-3-methoxybenzene, DFT can be employed to predict its most stable three-dimensional shape (molecular geometry) and various electronic properties.

Table 1: Predicted Molecular and Electronic Properties of Aromatic Isocyanates from DFT Studies (Note: The following table is illustrative and based on typical values for similar aromatic isocyanates, as specific data for this compound is not available.)

| Property | Predicted Value/Characteristic |

| Molecular Geometry | |

| N=C=O angle | Approximately 180° |

| Benzene (B151609) ring | Planar |

| Electronic Properties | |

| Dipole Moment | Significant, due to electronegative N and O atoms |

| Partial Charge on NCO Carbon | Positive, indicating electrophilicity |

| Partial Charge on Methoxy (B1213986) Oxygen | Negative |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For aromatic isocyanates, the LUMO is typically localized on the isocyanate group, particularly on the carbon atom. researchgate.net This indicates that the NCO carbon is the primary site for nucleophilic attack. The HOMO, conversely, is often distributed across the benzene ring and the methoxy group. The electron-donating nature of the methoxy group would be expected to raise the energy of the HOMO, making the aromatic ring more susceptible to electrophilic attack compared to an unsubstituted benzene ring.

Table 2: Frontier Molecular Orbital Characteristics for Substituted Aromatic Isocyanates (Note: This table is a qualitative representation based on general principles of FMO theory as applied to analogous compounds.)

| Molecular Orbital | Primary Location | Implication for Reactivity |

| HOMO | Benzene ring, Methoxy group | Site for electrophilic attack on the ring |

| LUMO | Isocyanate group (NCO carbon) | Primary site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Influences overall kinetic stability and reactivity |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.orgnsf.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, a key area of interest for MD simulations would be the rotational freedom around the single bonds connecting the benzene ring, the methylene (B1212753) bridge, and the isocyanate group. These rotations give rise to different conformations of the molecule. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum, in a solvent) and the energy barriers between them. Studies on similar aromatic compounds have shown that steric hindrance and electronic effects dictate the most stable rotational isomers. rsc.org

MD simulations are also invaluable for studying how molecules of this compound interact with each other and with other molecules in a solution. nih.gov The polar isocyanate and methoxy groups can participate in dipole-dipole interactions and potentially weak hydrogen bonding with suitable solvent molecules. Understanding these intermolecular forces is crucial for predicting the physical properties of the bulk material, such as its boiling point and solubility.

In Silico Approaches for Reaction Pathway Prediction and Mechanistic Elucidation

In silico methods, particularly those based on quantum chemistry, are instrumental in mapping out the potential reaction pathways of a molecule and elucidating the detailed steps of a chemical reaction. nih.govkuleuven.be For this compound, this is particularly relevant for its reactions with nucleophiles, which are central to its applications.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The structure and energy of the transition state determine the rate of the reaction. Computational methods can be used to locate and characterize these fleeting structures.

For the reaction of an isocyanate with an alcohol to form a urethane (B1682113), computational studies have identified the key transition state. nih.govresearchgate.net This typically involves the formation of a four- or six-membered ring-like structure where the alcohol's oxygen atom attacks the isocyanate carbon, and the alcohol's hydrogen is transferred to the isocyanate nitrogen. The presence of additional alcohol molecules can act as a catalyst by facilitating this proton transfer, lowering the energy of the transition state. kuleuven.be

The free energy of activation, or reaction barrier, is the energy difference between the reactants and the transition state. It is a critical factor in determining the reaction rate. Computational chemistry allows for the calculation of these energy barriers, providing a quantitative measure of how fast a reaction is likely to proceed. uni-miskolc.hu

Studies on the reaction of phenyl isocyanate with alcohols have shown that the uncatalyzed reaction has a relatively high activation energy. nih.gov However, the presence of a catalyst, such as another alcohol molecule or a base, can significantly lower this barrier. nih.govkuleuven.be For this compound, the electronic effect of the methoxy group would also be expected to influence the reaction barrier, although the magnitude of this effect would require specific calculations.

Table 3: Calculated Activation Energies for the Reaction of Phenyl Isocyanate with Alcohols (Note: These values are for a model system and serve to illustrate the impact of catalysis on the reaction barrier.)

| Reaction Condition | Calculated Activation Energy (kJ/mol) |

| Uncatalyzed (with one alcohol molecule) | >100 |

| Catalyzed by a second alcohol molecule | ~35-55 |

| In the presence of excess isocyanate | ~50-65 |

These computational findings underscore the importance of the reaction conditions in determining the outcome of isocyanate reactions. nih.govrsc.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, density functional theory (DFT) is a commonly employed method to calculate spectroscopic parameters such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical calculations can help in the structural elucidation and vibrational analysis of the molecule.

The prediction of spectroscopic parameters typically involves a multi-step computational workflow. The first step is the geometry optimization of the molecule, where the lowest energy conformation is determined. This is followed by frequency calculations at the optimized geometry to predict the IR spectrum and to confirm that the structure is a true minimum on the potential energy surface. Subsequently, NMR shielding tensors are calculated to predict the chemical shifts.

Various combinations of theoretical methods and basis sets can be used for these calculations. A widely used functional for such predictions is B3LYP, often paired with a basis set like 6-311++G(d,p). researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for the calculation of NMR chemical shifts. nih.gov The accuracy of these predictions can be influenced by the choice of the computational method, basis set, and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM).

Predicted NMR Chemical Shifts

The ¹H and ¹³C NMR chemical shifts for this compound can be theoretically predicted using computational methods. These predictions are valuable for assigning the signals in experimentally obtained NMR spectra. The calculations provide theoretical values for the chemical shifts of each unique proton and carbon atom in the molecule. Below are tables of predicted chemical shifts based on computational studies of analogous methoxybenzene and benzyl (B1604629) derivatives.

Predicted ¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic-H | 6.8 - 7.3 |

| -CH₂- | 4.3 - 4.6 |

| -OCH₃ | 3.8 - 3.9 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 159 - 161 |

| Aromatic C-C | 114 - 130 |

| -N=C=O | 120 - 125 |

| -CH₂- | 45 - 50 |

| -OCH₃ | 55 - 56 |

Note: The predicted values are illustrative and based on computational studies of similar functional groups in other molecules. Actual computational results for this compound may vary.

Predicted IR Frequencies

Theoretical calculations can also predict the vibrational frequencies of this compound, which correspond to the absorption bands in an IR spectrum. These predicted frequencies and their corresponding vibrational modes (e.g., stretching, bending) are instrumental in assigning the experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental values, as the harmonic approximation used in many calculations tends to overestimate vibrational frequencies.

Predicted IR Frequencies and Assignments

| Predicted Frequency (cm⁻¹) | Vibrational Assignment |

| ~3050-3100 | Aromatic C-H stretching |

| ~2950-3000 | Asymmetric and symmetric CH₂ stretching |

| ~2250-2280 | Asymmetric N=C=O stretching |

| ~1600-1610 | Aromatic C=C stretching |

| ~1450-1500 | CH₂ scissoring |

| ~1250-1300 | Asymmetric C-O-C stretching |

| ~1030-1050 | Symmetric C-O-C stretching |

Note: These are representative frequencies for the main functional groups and are based on computational studies of analogous compounds. The actual calculated spectrum would show a more complex pattern of vibrational modes.

Computational studies on related structures, such as various methoxybenzene derivatives, have demonstrated that DFT calculations can provide reliable predictions of their spectroscopic properties. researchgate.netnih.gov For instance, in a study of 4-methoxybenzaldehyde, the molecular structure was optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set, and the vibrational frequencies were analyzed. researchgate.net Similarly, computational investigations of other complex organic molecules have successfully correlated theoretical IR and NMR data with experimental results, supporting the utility of these methods. nih.gov The application of these established computational approaches to this compound would provide a detailed theoretical framework for understanding its spectroscopic characteristics.

Synthetic Applications and Derivative Chemistry of 1 Isocyanatomethyl 3 Methoxybenzene in Specialized Organic Materials

Synthesis of Complex Organic Molecules and Heterocyclic Scaffolds

The isocyanate group of 1-(isocyanatomethyl)-3-methoxybenzene is an excellent electrophile, reacting efficiently with primary and secondary amines to form urea (B33335) derivatives. This reactivity is fundamental to its application in the construction of various nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Quinazolinone and its derivatives are a major class of nitrogen-fused heterocyclic compounds with a wide array of biological activities. researchgate.net The synthesis of quinazolinone scaffolds often involves the reaction of anthranilic acid derivatives with a suitable one-carbon synthon. One established method for creating 3-substituted quinazolin-4(3H)-ones involves the condensation of an anthranilic acid with an isocyanate.

In this context, this compound serves as a key reactant. The initial step is the reaction of the amino group of an anthranilic acid with the isocyanate of this compound to form an N,N'-disubstituted urea intermediate. This intermediate can then undergo an intramolecular cyclization, often promoted by heat or acid catalysis, to yield the quinazolinone ring system. The 3-methoxybenzyl group is thereby installed at the N-3 position of the quinazolinone core. This synthetic strategy provides a direct route to quinazolinone analogs bearing a flexible, substituted aromatic side chain.

A variety of synthetic methods have been developed for quinazolinone synthesis, highlighting the versatility of this heterocyclic core in drug design. organic-chemistry.orgmdpi.comgoogle.comnih.govnih.gov

Table 1: Illustrative Synthesis of Quinazolinone Scaffolds

| Starting Material 1 | Starting Material 2 | Product Scaffold |

| Anthranilic Acid | Formamide | Quinazolin-4(3H)-one nih.gov |

| 2-Aminobenzonitrile | Acyl Chlorides | 4(3H)-Quinazolinones |

| 2-Arylindoles | Amines/Ammonium (B1175870) | Quinazolinones organic-chemistry.org |

Benzimidazole (B57391) is another privileged heterocyclic scaffold found in numerous pharmacologically active compounds. The synthesis of benzimidazole urea derivatives can be readily achieved by reacting an amino-substituted benzimidazole with an isocyanate. nih.govresearchgate.netsciencescholar.us

The reaction of a compound such as 2-aminobenzimidazole (B67599) with this compound provides a direct pathway to 1-(benzimidazol-2-yl)-3-(3-methoxybenzyl)urea derivatives. In this synthesis, the exocyclic amino group of the benzimidazole acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition reaction typically proceeds under mild conditions and results in high yields of the desired urea product. The resulting molecules incorporate the 3-methoxybenzyl moiety, which can influence the compound's solubility, lipophilicity, and interactions with biological targets.

Table 2: Synthesis of Benzimidazole Derivatives

| Reactant 1 | Reactant 2 | Product Type |

| 5-(4-ethylpiperazin-1-yl)-4-fluoro-benzene-1,2-diamine | Benzaldehyde derivatives | Substituted Benzimidazoles nih.gov |

| 1-methyl-1H-benzo[d]imidazol-2-amine | Various Isocyanates | 1-(1-methyl-1H-benzo[d]imidazol-2-yl)urea derivatives researchgate.net |

Pyridine-urea scaffolds are recognized for their potential in various therapeutic areas, including as kinase inhibitors in anticancer research. mdpi.comnih.gov The synthesis of these scaffolds generally involves the reaction of an aminopyridine derivative with a suitable isocyanate.

This compound can be employed in this synthesis to produce N-pyridinyl-N'-(3-methoxybenzyl)ureas. The amino group on the pyridine (B92270) ring reacts with the isocyanate functionality to form the characteristic urea linkage. mdpi.com The specific substitution pattern on the pyridine ring and the presence of the 3-methoxybenzyl group can be systematically varied to create libraries of compounds for structure-activity relationship (SAR) studies. This modular approach is highly valuable in the discovery of new drug candidates. The Curtius rearrangement of nicotinoyl azides in the presence of anilines is another established route to pyridine-urea derivatives. mdpi.com

Table 3: Representative Synthesis of Pyridine-Urea Derivatives

| Pyridine Precursor | Isocyanate/Amine Partner | Reaction Type |

| 6-(4-methoxyphenyl)-2-methylnicotinoyl azide (B81097) | Various Anilines | Curtius Rearrangement/Addition mdpi.com |

| 4-aryl-2,6-bis(4-carboxyphenyl)pyridines | Aromatic Diamines | Polycondensation (via diisocyanate) researchgate.net |

Development of Advanced Polymeric Materials

Beyond its use in synthesizing discrete heterocyclic molecules, this compound is an important monomer in polymer chemistry, particularly for the production of polyurethanes with specialized properties.

Polyurethanes are a class of polymers formed by the reaction of polyols (alcohols with two or more hydroxyl groups) with di- or polyisocyanates. mdpi.commdpi.com The properties of the resulting polyurethane can be precisely controlled by the choice of the isocyanate and polyol monomers. researchgate.netresearchgate.net

This compound is classified as an araliphatic isocyanate, meaning its isocyanate group is attached to an aliphatic carbon, which in turn is bonded to an aromatic ring. This structural feature imparts a unique combination of properties to the resulting polyurethanes. The aromatic ring contributes to rigidity and thermal stability, while the aliphatic linkage of the isocyanate group ensures good lightfastness and resistance to weathering, a characteristic often lacking in polyurethanes made from purely aromatic isocyanates. google.comtri-iso.com This makes it a valuable component for producing durable polyurethane coatings, foams, and elastomers. ontosight.ai

Table 4: Properties of Polyurethanes Based on Isocyanate Type

| Isocyanate Type | Key Properties Imparted | Common Applications |

| Aromatic (e.g., MDI, TDI) | High reactivity, rigidity, lower cost | Flexible and rigid foams, elastomers researchgate.net |

| Aliphatic (e.g., HDI, IPDI) | UV stability, color retention, flexibility | Coatings, adhesives, outdoor applications tri-iso.com |

| Araliphatic (e.g., XDI) | High refractive index, UV stability | Optical resins, high-performance coatings researchgate.netgoogle.com |

For applications in optics, such as lenses, prisms, and specialized coatings, polymers with a high refractive index (RI) are often required. google.com Polyurethanes derived from araliphatic isocyanates are particularly well-suited for these applications. The incorporation of aromatic rings from the isocyanate monomer, such as the methoxybenzene ring in this compound, increases the polarizability of the polymer chains, which in turn leads to a higher refractive index. google.com

Polyurethanes and polythiourethanes made from monomers like bis(isocyanatomethyl)benzene (B1335007) have demonstrated high refractive indices (e.g., ~1.66) and excellent mechanical properties, making them suitable for optical lenses. researchgate.net The combination of a high refractive index and good UV stability, conferred by the araliphatic structure, makes this compound and related compounds highly desirable for the formulation of advanced optical resins and protective coatings where clarity and performance are critical. google.comgoogle.com

Role as a Key Intermediate in Fine Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly within the pharmaceutical and agrochemical sectors. The high reactivity of the isocyanate functional group (–N=C=O) makes it a versatile building block for introducing the 3-methoxybenzyl moiety into more complex molecules. This reactivity is primarily centered on nucleophilic addition reactions, where the electrophilic carbon atom of the isocyanate is attacked by nucleophiles such as alcohols, amines, and water. These reactions lead to the formation of stable carbamate (B1207046), urea, and amide linkages, respectively. uantwerpen.be

The presence of the 3-methoxybenzyl group is significant as it imparts specific properties to the resulting derivatives. The methoxy (B1213986) group can influence factors such as solubility, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive molecules. Furthermore, the methoxy group is an electron-donating group, which can modulate the electronic properties of the aromatic ring and influence its interaction with biological targets. nih.govnih.gov

The primary application of this compound in fine chemical synthesis is in the production of substituted ureas and carbamates. These functional groups are prevalent in a wide range of biologically active compounds. For instance, urea derivatives are known to be present in a variety of pharmaceuticals, including kinase inhibitors used in oncology. asianpubs.org While specific examples directly utilizing this compound are not extensively detailed in publicly available research, the synthesis of analogous aryl urea derivatives, such as those related to the kinase inhibitor sorafenib, highlights the general strategy. In these syntheses, an aryl isocyanate is reacted with an appropriate amine to form the final urea product. asianpubs.org

The general synthetic route to these derivatives is outlined below:

Urea Formation:

R-NH₂ + O=C=N-CH₂-Ar-OCH₃ → R-NH-C(=O)NH-CH₂-Ar-OCH₃ (where R-NH₂ is a primary or secondary amine)

Carbamate Formation:

R-OH + O=C=N-CH₂-Ar-OCH₃ → R-O-C(=O)NH-CH₂-Ar-OCH₃ (where R-OH is an alcohol or phenol)

These reactions are typically high-yielding and proceed under mild conditions, making this compound an efficient reagent for the late-stage functionalization of complex molecules in the synthesis of fine chemicals. The resulting N-(3-methoxybenzyl) ureas and carbamates are then further evaluated for their biological activities. The structural diversity of the final products can be easily achieved by varying the amine or alcohol reactant.

Functionalization Strategies and Novel Derivative Design

The molecular scaffold of this compound offers multiple avenues for functionalization to create novel derivatives with tailored properties. These strategies primarily focus on the reactive isocyanate group and the potential for substitution on the aromatic ring.

Modulating Electronic and Steric Properties through Substituent Variation

The electronic and steric properties of derivatives of this compound can be systematically modulated by introducing additional substituents onto the benzene (B151609) ring. The existing methoxy group at the 3-position is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for the introduction of a wide range of functional groups at the 2-, 4-, and 6-positions.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic properties of the molecule. For example, the addition of a nitro group (an EWG) would decrease the electron density of the aromatic ring, which could influence the reactivity of the isocyanate group or the binding affinity of the final derivative to its biological target. Conversely, adding another EDG, such as an amino group, would increase the electron density.

The steric properties can be adjusted by introducing bulky substituents. For example, adding a tert-butyl group to the ring would create steric hindrance around the molecule, which could be used to fine-tune the selectivity of its interactions with other molecules.

A summary of the potential effects of different substituent groups is presented in the table below.

| Substituent (X) Position | Electronic Effect of X | Potential Impact on Derivative Properties | Steric Hindrance |

| 2, 4, or 6 | Electron-Donating (e.g., -NH₂, -OH) | Increased nucleophilicity of the ring, potential for altered biological interactions. | Low to High |

| 2, 4, or 6 | Electron-Withdrawing (e.g., -NO₂, -CN) | Decreased nucleophilicity of the ring, potential for altered biological interactions and reactivity. | Low to High |

| 2, 4, or 6 | Halogen (e.g., -Cl, -Br) | Inductive electron withdrawal, weak resonance donation. Can influence lipophilicity and metabolic stability. | Moderate |

| 2, 4, or 6 | Alkyl (e.g., -CH₃, -C(CH₃)₃) | Weak electron donation, increased lipophilicity. | Low to Very High |

These modifications allow for the creation of a library of derivatives with a wide range of electronic and steric profiles, which can be screened for desired properties in various applications.

Design of Specialty Isocyanate-Based Compounds

Beyond the synthesis of simple ureas and carbamates, this compound can be used to design more complex, specialty compounds. The isocyanate group can react with bifunctional or polyfunctional nucleophiles to create dimers, oligomers, or polymers. For example, reaction with a diamine would lead to the formation of a polyurea, while reaction with a diol would yield a polyurethane. The 3-methoxybenzyl group would be incorporated as a pendant group along the polymer chain, influencing the material's properties such as solubility, thermal stability, and refractive index.

Another strategy for designing specialty compounds involves the synthesis of derivatives where the nucleophile itself contains a functional group of interest. For example, reacting this compound with an amino acid would result in a derivative that combines the structural features of the 3-methoxybenzyl group with the biological relevance of the amino acid.

The design of such specialty compounds can be guided by the desired application. For instance, in materials science, the goal might be to create a polymer with specific optical or mechanical properties. In medicinal chemistry, the focus would be on designing a molecule that can effectively interact with a specific biological target.

The following table provides a conceptual overview of potential specialty derivatives and their applications.

| Nucleophile Type | Resulting Derivative Structure | Potential Application Area |

| Diamine (H₂N-R-NH₂) | Polyurea with pendant 3-methoxybenzyl groups | Specialty polymers, coatings, adhesives |

| Diol (HO-R-OH) | Polyurethane with pendant 3-methoxybenzyl groups | Specialty polymers, elastomers, foams |

| Amino acid | N-(3-methoxybenzyl)carbamoyl-amino acid | Peptidomimetics, drug delivery |

| Hydroxy-functionalized monomer | Polymerizable monomer with a pendant N-(3-methoxybenzyl)carbamate group | Functional polymers, smart materials |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a significant push towards greener alternatives. nih.govresearchgate.net Future research is intensely focused on developing catalytic systems that offer safer and more sustainable routes to 1-(isocyanatomethyl)-3-methoxybenzene. A primary goal is the complete elimination of phosgene from the production process. rsc.orgrsc.org

Key research areas include:

Non-Phosgene Routes: Significant efforts are being directed toward non-phosgene pathways, such as the thermal decomposition of carbamates, which can be synthesized from amines, carbon dioxide, or other C1 sources like dimethyl carbonate and urea (B33335). nih.govresearchgate.net These methods avoid the use of highly toxic phosgene and the production of corrosive hydrogen chloride byproducts. nih.govgoogle.com

Carbonylation Processes: Catalytic carbonylation of the corresponding amine or nitro compound using carbon monoxide is a promising alternative. nih.govbdmaee.net Research is focused on designing highly efficient and selective catalysts, often based on transition metals, that can operate under milder conditions.

Bio-based Precursors: Aligning with global sustainability goals, researchers are investigating the use of renewable, bio-based precursors for isocyanate production. rsc.orgpatsnap.com While still a developing field, this approach could significantly reduce the carbon footprint associated with isocyanate manufacturing. rsc.org The Curtius rearrangement, which converts carboxylic acids into isocyanates, is another phosgene-free method being explored, particularly for deriving isocyanates from renewable feedstocks. libretexts.orgacs.org

| Synthesis Route | Precursors | Key Advantages | Research Focus |

| Carbamate (B1207046) Decomposition | Amine, CO2, Alcohol, Urea, Dimethyl Carbonate | Phosgene-free, avoids corrosive byproducts. nih.govresearchgate.net | Development of efficient catalysts for carbamate formation and thermal cracking. nih.gov |

| Reductive/Oxidative Carbonylation | Nitro/Amino compounds, CO | Direct route, potential for high atom economy. nih.govbdmaee.net | Designing robust catalysts (e.g., zinc-based, composite catalysts) for high yield and selectivity. nih.gov |

| Curtius Rearrangement | Carboxylic Acids (from bio-feedstocks) | Phosgene-free, clean reaction, applicable to renewable sources. libretexts.orgacs.org | Improving safety of acyl azide (B81097) intermediate handling, often via flow chemistry. acs.orggoogle.com |

Exploration of Unconventional Reactivity Modes for this compound

While the reaction of isocyanates with alcohols and amines to form urethanes and ureas is well-established, future research aims to exploit the isocyanate group in less conventional ways. The electronic influence of the methoxy (B1213986) group on the benzene (B151609) ring of this compound can be harnessed to tune its reactivity in novel chemical transformations.

Emerging areas of exploration include:

Cycloaddition Reactions: The -N=C=O group can participate in various cycloaddition reactions, such as [2+2], [3+2], and [4+1] cycloadditions, to construct complex heterocyclic structures. nih.govrsc.orgresearchgate.net These reactions provide efficient pathways to valuable scaffolds for pharmaceuticals and materials science. Research is focused on developing catalysts to control the regio- and stereoselectivity of these transformations.

Self-Addition Reactions: Isocyanates can undergo self-addition reactions like dimerization to form uretidiones and trimerization to form highly stable isocyanurate rings. nih.gov The catalytic control of these reactions using this compound could lead to new polymers and cross-linked materials with unique thermal and mechanical properties.

Insertion Reactions: The development of catalytic methods for the insertion of the isocyanate moiety into other chemical bonds represents a frontier in synthetic chemistry. This could enable the direct synthesis of complex molecules from simple precursors.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The synthesis of isocyanates often involves highly reactive and potentially hazardous intermediates. google.comrsc.org Flow chemistry, or continuous flow processing, offers a powerful solution to mitigate these risks while enabling scalable and efficient production. chemrxiv.org

Key advantages and research directions include:

Enhanced Safety: Flow reactors handle small volumes of material at any given time, minimizing the risks associated with exothermic reactions or the accumulation of unstable intermediates like acyl azides (used in the Curtius rearrangement). acs.orggoogle.comchemrxiv.org This allows for reactions to be performed under conditions that would be unsafe in traditional batch reactors.

Process Control and Scalability: The superior heat and mass transfer in microreactors allows for precise control over reaction conditions, leading to higher yields and purities. chemrxiv.org Scaling up production is achieved by running the process for longer or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up batch reactors. chemrxiv.orgresearchgate.net

Automation and Integration: Automated flow synthesis platforms can integrate reaction, purification, and analysis steps into a single, continuous process. chemrxiv.orgresearchgate.net This "end-to-end" synthesis minimizes manual handling of hazardous materials and accelerates the development and optimization of new synthetic routes for compounds like this compound. rsc.org

Advanced Material Science Applications Beyond Conventional Polyurethanes

The unique structure of this compound, featuring a reactive isocyanate group and a functional methoxy group, makes it an attractive building block for advanced materials beyond traditional polyurethanes.

Future research is targeting applications in:

Functional Polymers: The methoxy group can serve as a handle for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties. This strategy is being explored for creating surfaces with specific wettability, biocompatibility, or reactivity. acs.org

Smart Materials: Incorporation of this monomer into polymer backbones could lead to "smart" materials that respond to external stimuli. The polarity and hydrogen-bonding capability of the urethane (B1682113) linkages, modified by the methoxy substituent, could be exploited in designing materials for sensors, actuators, or drug delivery systems.

High-Performance Coatings and Adhesives: The aromatic nature of the compound contributes to rigidity and thermal stability, while the aliphatic linker to the isocyanate group provides a degree of flexibility. This balance is being investigated for creating high-performance coatings and adhesives with superior durability and chemical resistance. paint.org

Isocyanate-Based Networks: By leveraging controlled trimerization reactions, highly cross-linked polyisocyanurate networks can be formed. These materials are known for their exceptional thermal stability and flame resistance, opening up applications in aerospace and electronics.

Computational Design and Discovery of New Isocyanate-Based Molecules with Targeted Reactivity

Computational chemistry and data-driven approaches are becoming indispensable tools for accelerating the discovery and design of new molecules. eurekalert.org For isocyanate chemistry, these methods offer a path to understanding and predicting reactivity, guiding the synthesis of novel compounds with tailored properties.

Key research avenues are:

Reactivity Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), are used to model reaction pathways and calculate activation barriers for reactions involving the isocyanate group. nih.govmdpi.com This allows researchers to predict how substituents, like the methoxy group in this compound, influence reactivity and selectivity. mdpi.com

Rational Catalyst Design: Computational modeling aids in the design of new catalysts for sustainable isocyanate synthesis. By simulating the interactions between the catalyst, reactants, and intermediates, researchers can identify promising catalyst structures before attempting their synthesis in the lab. tuwien.at

Virtual Screening and In Silico Discovery: Machine learning algorithms can be trained on large datasets of known molecules to predict the properties of new, hypothetical isocyanate-based structures. eurekalert.org This enables the rapid screening of vast chemical spaces to identify candidates with desired characteristics, such as specific reactivity profiles or suitability for advanced material applications, significantly accelerating the design-to-discovery pipeline. eurekalert.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(Isocyanatomethyl)-3-methoxybenzene in a laboratory setting?

- Methodology :

- Step 1 : Start with 3-methoxybenzyl alcohol. Convert the hydroxyl group to a bromide using HBr or PBr₃ to yield 1-(bromomethyl)-3-methoxybenzene .

- Step 2 : Perform nucleophilic substitution with potassium cyanate (KNCO) or sodium azide (NaN₃), followed by Curtius rearrangement to introduce the isocyanate group. Alternatively, use a direct substitution reaction with an isocyanate precursor under anhydrous conditions .

- Step 3 : Purify via column chromatography or distillation, and confirm purity using NMR and IR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Techniques :

- ¹H NMR : Aromatic protons (δ 6.7–7.3 ppm), methoxy group (δ ~3.8 ppm), and methylene (-CH₂-) adjacent to isocyanate (δ ~4.3 ppm).

- IR : Sharp absorption at ~2270 cm⁻¹ for the isocyanate (-NCO) group .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 163 (C₉H₉NO₂) and fragmentation patterns reflecting loss of -NCO or methoxy groups .

Q. How does the electron-donating methoxy group influence the reactivity of the isocyanate moiety compared to unsubstituted benzyl isocyanate?

- The methoxy group increases electron density on the benzene ring via resonance, potentially stabilizing electrophilic intermediates. This can alter reaction kinetics with nucleophiles (e.g., amines) compared to non-substituted analogs, leading to differences in urea formation rates or side-product profiles .

Advanced Research Questions

Q. In cross-coupling reactions involving this compound, how can researchers address inconsistencies in reported catalytic efficiencies?

- Troubleshooting :

- Control moisture : Use rigorously dried solvents and inert atmospheres to prevent hydrolysis of the isocyanate group.

- Optimize catalysts : Screen palladium/ligand systems (e.g., Pd(OAc)₂ with XPhos) to improve turnover numbers.

- Validate purity : Ensure starting material purity via HPLC or GC-MS to rule out degradation products affecting yields .

Q. What strategies can stabilize this compound against moisture-induced degradation during storage?

- Approaches :

- Stabilizers : Add hydroquinone (HQ) or calcium carbonate (CaCO₃) to inhibit polymerization, as seen in related bromomethyl precursors .

- Storage : Use amber vials under nitrogen or argon at –20°C, with molecular sieves to absorb residual moisture .

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

- Methodology :

- Perform density functional theory (DFT) calculations to model transition states and analyze frontier molecular orbitals (FMOs). Compare computational predictions with experimental outcomes (e.g., nucleophilic attack sites) to validate models .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the thermal stability of this compound?

- Steps :

- Replicate conditions : Repeat experiments under identical temperatures and heating rates (e.g., TGA/DSC analysis).

- Identify impurities : Use LC-MS to detect degradation byproducts (e.g., ureas or carbamates).

- Contextualize data : Consider differences in sample preparation (e.g., stabilizers, purity thresholds) across studies .

Safety and Handling

Q. What precautions are critical when handling this compound in electrophilic substitution experiments?

- Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。